5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a complex organic compound that features a combination of indolinone, thiazolidinone, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Bromination: The indolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Thiazolidinone Formation: The thiazolidinone ring is formed by reacting a thiourea derivative with a haloketone or haloaldehyde under basic conditions.
Coupling Reaction: The final step involves coupling the brominated indolinone with the thiazolidinone derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indolinone ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thioxothiazolidinone moiety.
Reduction: Reduced derivatives of the carbonyl groups.
Substitution: Substituted indolinone derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
- This compound analogs
- Other indolinone-thiazolidinone derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
618077-70-6 |
---|---|
Molecular Formula |
C23H21BrN2O2S2 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O2S2/c1-3-4-12-25-18-11-10-16(24)13-17(18)19(21(25)27)20-22(28)26(23(29)30-20)14(2)15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b20-19- |
InChI Key |
BFVMBGVKJUJUFB-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.